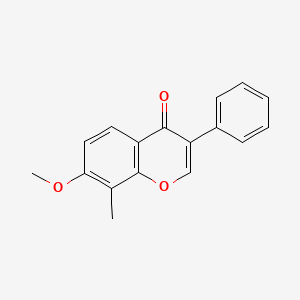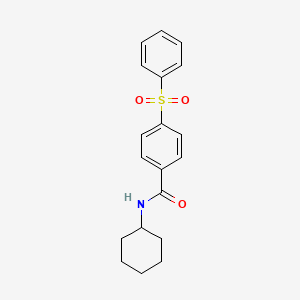
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one
Descripción general
Descripción
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.094294304 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, as part of a series of synthesized compounds, has demonstrated significant antibacterial and antifungal activities. These findings are supported by molecular modeling and docking studies with oxidoreductase proteins, which correlate well with experimental inhibitory potency (Mandala et al., 2013).
Antileishmanial Activity
This compound is structurally similar to a natural product isolated from the plant Galipea panamensis, known for its antileishmanial activity. The synthesis of this natural product involves key steps like Suzuki-Miyaura coupling, highlighting the compound's relevance in medicinal chemistry (Schmidt et al., 2012).
Molecular Docking and Structural Analysis
The compound, in a hybrid form, has been characterized using various spectroscopic techniques. Theoretical studies including Hirshfeld surface analysis, molecular docking, and thermodynamic analyses have been conducted to support experimental data. This compound shows potential interactions with interleukin-6, indicating its relevance in biological studies (Sert et al., 2018).
Synthesis of Derivatives
This compound has been used in the synthesis of various derivatives, like (±)-4-prenylpterocarpin, demonstrating its versatility as a synthetic precursor in organic chemistry (Coelho et al., 1992).
Carbonic Anhydrase Inhibition
A novel flavonoid derived from this compound displayed significant inhibition of the enzyme carbonic anhydrase-II. This suggests potential applications in treating disorders like glaucoma or epilepsy (Rahman et al., 2015).
Phototransformation Studies
Research into the phototransformation of chromenones, including derivatives of this compound, has been conducted. This study is significant for understanding the photophysical properties of these compounds, which can have implications in photochemistry and materials science (Khanna et al., 2015).
Antioxidant Properties
The compound's antioxidant properties have been explored through density functional theory, providing insights into its radical-scavenging capacity and potential applications in preventing oxidative stress-related damage (Marino et al., 2016).
Fluorescence Properties
Research on the fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, has shown its potential use in sensing applications due to its unique fluorescence behavior in protic environments (Uchiyama et al., 2006).
Dye-Sensitized Solar Cells
A study on chromen-2-one-based organic dyes, closely related to this compound, highlighted their potential in photovoltaic applications, particularly in dye-sensitized solar cells. Computational studies indicated that these compounds could be effective in photoelectric conversion efficiency (Gad et al., 2020).
Propiedades
IUPAC Name |
7-methoxy-8-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-16(18)14(10-20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMHSFKLMZHZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B5646270.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)
![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)
![N-[1-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B5646310.png)

![ethyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5646319.png)
![5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5646322.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5646329.png)
![5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646332.png)
![2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5646346.png)
![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)

